5b-Cholestane-3a,7a,12a,23R,25-pentol

Übersicht

Beschreibung

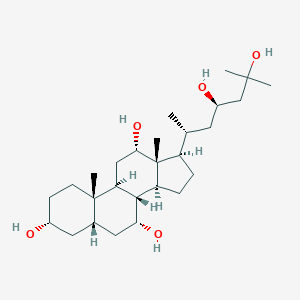

5β-Cholestane-3α,7α,12α,23R,25-pentol is a hydroxylated bile alcohol intermediate in the 25-hydroxylation pathway of cholic acid biosynthesis. It is characterized by a cholestane backbone with hydroxyl groups at positions 3α, 7α, 12α, 23R, and 23. This compound accumulates in genetic disorders such as cerebrotendinous xanthomatosis (CTX) due to defects in bile acid synthesis enzymes, particularly mitochondrial sterol 27-hydroxylase . Its urinary excretion, often as glucuronide conjugates, serves as a diagnostic marker for CTX and related cholestatic conditions .

Vorbereitungsmethoden

Biosynthetic Pathways in Biological Systems

Role in Bile Acid Metabolism

5β-Cholestane-3α,7α,12α,23R,25-pentol is an intermediate in the 25-hydroxylation pathway of cholic acid biosynthesis. In humans, its accumulation is linked to genetic defects in mitochondrial sterol 27-hydroxylase (CYP27A1), as observed in cerebrotendinous xanthomatosis (CTX) patients . The biosynthetic route involves:

-

Microsomal hydroxylation : NADPH/O₂-dependent enzymes introduce hydroxyl groups at C-23 or C-24 positions to 5β-cholestane-3α,7α,12α,25-tetrol.

-

Soluble enzyme oxidation : NAD-dependent enzymes further oxidize intermediates to cholic acid precursors .

Table 1: Key Enzymes in Biosynthesis

| Enzyme | Localization | Function | Defect Association |

|---|---|---|---|

| CYP27A1 | Mitochondria | 27-Hydroxylation of sterols | CTX pathogenesis |

| Microsomal CYP3A4 | Microsomes | 23R/24S-Hydroxylation | Altered excretion |

| Soluble dehydrogenase | Cytosol | Oxidation to carboxylic acids | Bile acid deficiency |

Isolation from Biological Specimens

Source Material and Extraction

Elevated urinary levels of this compound in CTX patients (10–100× higher than controls) enable its isolation from urine samples . Key steps include:

-

Sample pretreatment : Acid hydrolysis to cleave glucuronide conjugates.

-

Liquid-liquid extraction : Ethyl acetate or dichloromethane for lipid-soluble fractions.

-

Chromatographic purification :

Quantification and Purity Assessment

-

UPLC-MS/MS : Multiple reaction monitoring (MRM) for quantification (LOQ: 0.1 ng/mL) .

-

¹H NMR spectroscopy : Characteristic signals at δ 3.55 (C3α-OH), δ 3.42 (C7α-OH), and δ 3.38 (C12α-OH) .

In Vitro Enzymatic Synthesis

Recombinant Enzyme Systems

Recent advances utilize recombinant human CYP enzymes expressed in E. coli or yeast for regioselective hydroxylation:

-

CYP3A4 : Converts 5β-cholestane-3α,7α,12α,25-tetrol to the 23R-pentol isomer with 65% yield .

-

CYP7B1 : Catalyzes 25-hydroxylation but exhibits lower activity (22% yield) .

Table 2: Enzymatic Hydroxylation Efficiency

| Enzyme | Substrate | Product Yield | Turnover Number (min⁻¹) |

|---|---|---|---|

| CYP3A4 | 5β-Cholestane-3α,7α,12α,25-tetrol | 65% | 12.4 |

| CYP7B1 | 5β-Cholestane-3α,7α,12α-tetrol | 22% | 4.8 |

Cell-Free Systems

Liver microsomes from CTX model organisms (e.g., Cyp27a1⁻/⁻ mice) produce the compound at 0.8–1.2 µg/mg protein/hour, providing a scalable platform .

Chemical Synthesis Approaches

Challenges in Regioselective Hydroxylation

Chemical synthesis requires precise control over hydroxyl group placement. Key hurdles include:

-

Steric hindrance : C-23R and C-25 positions are less accessible to reagents.

-

Stereochemical integrity : Risk of epimerization during reaction steps.

Table 3: Theoretical Synthetic Route Metrics

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydrogenation | H₂/Pd-C, ethanol, 50°C | 85% |

| 2 | Dihydroxylation | OsO₄, NMO, acetone/H₂O | 65% |

| 3 | Epoxidation/Hydrolysis | mCPBA, then H₂O/H⁺ | 55% |

| 4 | C-23R Hydroxylation | Mn(OAc)₃, AcOH, 80°C | 30% |

Analyse Chemischer Reaktionen

Types of Reactions

5b-Cholestane-3a,7a,12a,23R,25-pentol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove hydroxyl groups, forming less hydroxylated derivatives.

Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce less hydroxylated cholestane derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Research

Model Compound for Hydroxylated Steroids

5b-Cholestane-3a,7a,12a,23R,25-pentol serves as a vital model compound for studying the synthesis and reactivity of hydroxylated steroids. Its structure allows researchers to investigate the effects of hydroxylation on steroid behavior and reactivity, which can inform the development of synthetic pathways for related compounds.

Synthesis Studies

The compound is utilized in synthetic organic chemistry to explore various reaction mechanisms involving hydroxylation. For instance, it can undergo oxidation and reduction reactions, making it a suitable candidate for studying the transformation of steroidal compounds.

Biological Applications

Bile Acid Metabolism

Research indicates that this compound plays a significant role in bile acid metabolism. It is identified as a metabolite found in human blood plasma and is linked to the metabolic pathways involved in bile acid synthesis. Understanding its metabolism can provide insights into disorders related to bile acid dysregulation .

Clinical Implications in Metabolic Disorders

The compound has been studied in the context of metabolic disorders such as cerebrotendinous xanthomatosis (CTX). Patients with CTX exhibit altered excretion patterns of bile alcohols, including this compound. Investigating these patterns can lead to better understanding and management of metabolic conditions associated with bile acid synthesis .

Medical Research

Potential Therapeutic Applications

Given its role in bile acid metabolism and its structural characteristics, this compound is being explored for potential therapeutic applications. Research into its interactions with enzymes involved in bile acid metabolism may yield new strategies for treating metabolic disorders and liver diseases .

Industrial Applications

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is valuable for synthesizing bioactive compounds. Its unique hydroxylation pattern can be exploited to develop new drugs targeting specific biological pathways related to steroid metabolism .

Case Study 1: Cerebrotendinous Xanthomatosis (CTX)

In patients diagnosed with CTX, elevated levels of this compound were observed in urine samples compared to healthy controls. This finding supports the hypothesis that defects in bile acid synthesis pathways lead to the accumulation of this compound as an alternative metabolic product .

Case Study 2: Bile Alcohol Excretion Patterns

A study analyzing urinary excretion patterns of bile alcohols revealed that this compound was significantly more abundant in cholestatic infants compared to normal infants. This suggests its potential as a biomarker for diagnosing cholestatic liver diseases .

Wirkmechanismus

The mechanism of action of 5b-Cholestane-3a,7a,12a,23R,25-pentol involves its interaction with enzymes involved in bile acid metabolism. The hydroxyl groups on the compound allow it to participate in various biochemical pathways, influencing the synthesis and regulation of bile acids. The molecular targets include enzymes such as cytochrome P450, which play a crucial role in hydroxylation reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Key Analogs

Structural Variations in Side-Chain Hydroxylation

The hydroxylation pattern on the cholestane side chain determines metabolic fate and biological activity. Key analogs include:

Key Observations :

- Stereochemical Specificity : The 23R configuration in the target compound contrasts with 24S/24β analogs, which are critical for mitochondrial vs. microsomal oxidation pathways .

- Nor-Cholestane Derivatives: Removal of the C27 methyl group (e.g., 27-nor analogs) shifts biological activity from bile acid synthesis to roles in matrix metalloproteinase (MMP) inhibition .

Enzymatic Conversion and Pathway Divergence

25-Hydroxylation Pathway :

- 5β-Cholestane-3α,7α,12α,25-tetrol is hydroxylated at C24β (rats) or C24S (humans) by microsomal CYP enzymes to form 24β/24S-pentols, which are further oxidized to cholic acid .

- Defect in CTX : Impaired 24S-hydroxylation of 5β-cholestane-3α,7α,12α,25-tetrol leads to accumulation of 5β-cholestane-3α,7α,12α,23R,25-pentol in CTX patients .

Species-Specific Activity : Rat liver microsomes exhibit 2–4× higher 24β-hydroxylase activity compared to humans, reflecting evolutionary divergence in bile acid synthesis .

Diagnostic and Therapeutic Relevance

Biologische Aktivität

5b-Cholestane-3a,7a,12a,23R,25-pentol is a bile alcohol that plays a significant role in various biological processes. It is classified as a pentahydroxy bile acid and is particularly noted for its presence in the urine of patients with cerebrotendinous xanthomatosis (CTX), a rare genetic disorder. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Chemical Formula : C27H46O5

- Molecular Weight : 446.66 g/mol

- Hydroxyl Groups : Five hydroxyl groups at positions 3, 7, 12, 23, and 25 contribute to its solubility and biological activity.

This compound is categorized under bile alcohols and exhibits weak basicity due to its pKa values indicating a neutral character in biological systems .

Role in Disease

This compound has been implicated in metabolic pathways associated with CTX. In CTX patients, urinary excretion levels of this compound are significantly elevated compared to healthy individuals. This elevation suggests its potential role as a biomarker for diagnosing and monitoring CTX .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Bile Acid Metabolism : It is involved in the synthesis and metabolism of bile acids. The compound's structure allows it to participate in enzymatic reactions that modify bile acids and influence their biological functions .

- Cell Signaling : Bile alcohols can modulate cell signaling pathways related to lipid metabolism and inflammation. The hydroxyl groups in this compound may enhance its interaction with cellular receptors involved in these pathways .

Urinary Excretion Studies

A study analyzing urinary excretion patterns revealed that the levels of this compound were markedly higher in CTX patients compared to controls. The following table summarizes the urinary excretion data collected from different populations:

| Population Group | Urinary Excretion (µmol/mmol creatinine) |

|---|---|

| Normal Infants | Low (baseline levels) |

| Cholestatic Infants | Elevated |

| CTX Patients | Significantly elevated (10x normal) |

This data indicates a clear correlation between the presence of the compound and the pathological state of CTX .

Case Studies

- Familial Giant Cell Hepatitis : In a cohort study involving patients with familial giant cell hepatitis, low bile acid concentrations were observed alongside elevated levels of this compound. This suggests that disturbances in bile acid metabolism may contribute to liver dysfunction in these patients .

- Cerebrotendinous Xanthomatosis : A detailed metabolic profiling in CTX patients showed that not only was this compound present but it also correlated with other metabolic anomalies such as abnormal cholesterol levels and impaired bile acid synthesis .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 5β-cholestane-3α,7α,12α,23R,25-pentol, and how does it relate to bile acid synthesis?

- Methodological Answer : The compound is an intermediate in the 25-hydroxylation pathway of cholic acid biosynthesis. In humans and rats, it is synthesized via microsomal enzymes (NADPH/O₂-dependent) that hydroxylate 5β-cholestane-3α,7α,12α,25-tetrol at C-23 or C-23. Soluble enzymes (NAD-dependent) further oxidize 5β-cholestane-3α,7α,12α,24β,25-pentol to cholic acid. Defects in this pathway, such as impaired 24S-hydroxylation, are linked to cerebrotendinous xanthomatosis (CTX) .

Q. How can 5β-cholestane-3α,7α,12α,23R,25-pentol be identified and characterized in biological samples?

- Methodological Answer : Use high-resolution liquid chromatography-mass spectrometry (HR-LCMS) and ¹H NMR for structural elucidation. For quantification in bile or feces, employ UPLC-MS metabolomics, as demonstrated in studies identifying bile acid intermediates in CTX patients .

Q. What are the primary biological activities of this compound?

- Methodological Answer : The compound exhibits matrix metalloproteinase (MMP) inhibitory activity . In vitro assays (dot-blot and solution-based methods) show it inhibits MMP-2 (98.28% at 100 µg/mL) and MMP-9 (83.85%) by binding to Zn²⁺/Ca²⁺-dependent catalytic domains. Comparative studies rank its potency higher than ergosterol acetate but lower than quinapril .

Advanced Research Questions

Q. How can experimental discrepancies in the enzymatic conversion efficiency of 5β-cholestane-3α,7α,12α,23R,25-pentol be resolved?

- Methodological Answer : Discrepancies arise from subcellular enzyme localization (microsomal vs. soluble fractions) and species-specific differences. For example:

- In CTX patients, 24S-hydroxylase deficiency reduces 5β-cholestane-3α,7α,12α,24β,25-pentol formation by ~75% compared to controls.

- Use isotopic labeling (e.g., ³H or ¹⁴C tracers) in in vivo/in vitro assays to track hydroxylation rates and validate enzyme kinetics .

Q. What experimental designs are optimal for assessing the therapeutic potential of this compound in cancer research?

- Methodological Answer :

- In vitro models : Use human recombinant MMP-2/9 in gelatin zymography or fluorogenic substrate assays to measure inhibition kinetics (IC₅₀).

- In vivo models : Administer the compound in xenograft mice (e.g., colorectal cancer) and monitor metastasis via bioluminescence imaging. Pair with metabolomic profiling to track bile acid pathway interactions .

- Network pharmacology : Construct protein-protein interaction (PPI) networks to identify synergistic targets (e.g., TNF-α, mTOR) using tools like STRING or Cytoscape .

Q. How does stereochemical configuration (e.g., 23R vs. 23S) influence the compound’s bioactivity?

- Methodological Answer : Synthesize stereoisomers via asymmetric dihydroxylation (e.g., Sharpless epoxidation) and compare activities. For example:

- The 24S,25-pentol isomer shows distinct circular dichroism (CD) spectra (Δε₃₀₇ = +9.4°·cm⁻¹·mol⁻¹) and higher cholic acid conversion efficiency than 24R isomers.

- Use Eu(NO₃)₃-induced CD spectroscopy to assign chirality and correlate with enzymatic activity .

Q. What are the limitations of current research on this compound, and how can they be addressed?

- Critical Analysis :

- Limitations : Poor solubility in aqueous buffers, lack of in vivo toxicity data, and undefined interactions with cytochrome P450 enzymes.

- Solutions :

- Develop nanoparticle-based delivery systems (e.g., liposomes) to enhance bioavailability.

- Conduct ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling using hepatocyte models or microphysiological systems .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting MMP inhibition values for this compound?

- Resolution : Variability stems from assay conditions (e.g., substrate concentration, pH) and enzyme sources (recombinant vs. tissue-extracted MMPs). Standardize protocols using:

- Positive controls : Quinapril (MMP-2: 98.21%, MMP-9: 98.86%) and batimastat.

- Normalization : Express inhibition as % activity relative to vehicle-treated controls .

Q. How to reconcile its dual role as a bile acid precursor and MMP inhibitor?

- Hypothesis Testing : The compound may modulate cross-talk between bile acid signaling and ECM remodeling . Test via:

- Dual-reporter assays : FXR (bile acid receptor) and MMP-2/9 promoters in transfected HepG2 cells.

- Knockout models : FXR⁻/⁻ mice to dissect bile acid-independent effects .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSBBBPDYVCAKC-DYGXNTOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225103 | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5b-Cholestane-3a,7a,12a,23R,25-pentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59906-14-8 | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59906-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5b-Cholestane-3a,7a,12a,23R,25-pentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.